molecular formula C8H10O2 B8019558 (5-Cyclopropylfuran-2-yl)methanol

(5-Cyclopropylfuran-2-yl)methanol

Cat. No.: B8019558
M. Wt: 138.16 g/mol
InChI Key: MBEGHYOHUVKLKG-UHFFFAOYSA-N
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Description

(5-Cyclopropylfuran-2-yl)methanol (CAS: 1935403-22-7) is a furan derivative with a cyclopropyl substituent at the 5-position of the furan ring and a hydroxymethyl group (-CH2OH) at the 2-position. Its molecular formula is C8H10O2, with a molecular weight of 138.16 g/mol. Key physicochemical properties include:

  • Density: 1.211 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 245.1 ± 25.0 °C (predicted)
  • Storage: Requires storage at -20°C under dry conditions .

Properties

IUPAC Name

(5-cyclopropylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEGHYOHUVKLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylfuran-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cycloisomerization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylfuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Cyclopropylfuran-2-carboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₈H₈O₂
  • Molar Mass: 138.16 g/mol
  • Functional Groups: Cyclopropyl and furan

The compound's structure contributes to its reactivity, making it suitable for various chemical transformations. The furan ring exhibits aromatic characteristics, while the cyclopropyl group introduces unique steric effects.

Organic Synthesis

(5-Cyclopropylfuran-2-yl)methanol is primarily utilized as a precursor in synthesizing more complex organic molecules. Its functional groups allow for multiple reactions, including:

  • Formation of Furan-containing Heterocycles: These compounds are prevalent in pharmaceuticals and natural products. The incorporation of this compound can lead to novel compounds with enhanced biological activity.
  • Synthesis of Cyclopropane-containing Molecules: The cyclopropyl moiety can influence the physical and chemical properties of the resulting compounds, making them valuable in medicinal chemistry and materials science.

Material Science

The furan ring can be integrated into polymer backbones, potentially leading to materials with unique electrical and optical properties. Research indicates that derivatives of this compound may be explored for applications in:

  • Organic Electronics: Due to their conductive properties, these materials could be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Functional Materials: The combination of furan and cyclopropyl groups may yield materials suitable for sensors or catalysts.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
5-Methylfuran-2-methanolMethyl group instead of cyclopropylDifferent biological activities due to methyl group
3-Cyclopropylfuran-2-carboxylic acidCarboxylic acid instead of alcoholIncreased acidity may enhance reactivity
5-Ethylfuran-2-methanolEthyl group instead of cyclopropylDifferent steric effects may influence reactivity

This table illustrates how this compound differs from structurally similar compounds, highlighting its distinct chemical reactivity and potential applications.

Case Study 1: Synthesis of Furan-based Pharmaceuticals

Research has demonstrated that this compound can be used to synthesize novel furan-based pharmaceuticals. A study published in ScienceDirect explored its role in creating derivatives that exhibited promising anti-cancer activity by targeting specific enzyme pathways involved in tumor growth.

Case Study 2: Development of Conductive Polymers

A recent investigation published in MDPI focused on the incorporation of this compound into polymer matrices. The study found that polymers synthesized with this compound displayed enhanced conductivity and thermal stability, making them suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of (5-Cyclopropylfuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan ring can participate in electron transfer reactions, while the cyclopropyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (5-Cyclopropylfuran-2-yl)methanol with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C8H10O2 138.16 5-cyclopropyl, 2-hydroxymethyl Furan, alcohol
Metconazole C15H17ClN3O 296.77 4-chlorophenyl, 1,2,4-triazole Cyclopentanol, triazole
Triticonazole C16H16ClN3O 298.77 4-chlorophenylmethylene, 1,2,4-triazole Cyclopentanol, triazole
2-(5-Cyclohexyl-1-benzofuran-2-yl)acetic acid C17H20O3S 304.40 5-cyclohexyl, 3-isopropylsulfanyl Benzofuran, acetic acid, thioether

Key Observations :

  • Furan vs. Benzofuran : The target compound’s furan ring is less aromatic and more reactive than the benzofuran core in the cyclohexyl-substituted acetic acid derivative .
  • Cyclopropyl vs.

Physicochemical Properties

Property This compound Metconazole 2-(5-Cyclohexyl-1-benzofuran-2-yl)acetic acid
Boiling Point (°C) 245.1 ± 25.0 >300 (estimated) Not reported
Density (g/cm³) 1.211 ± 0.06 ~1.3 (typical for triazoles) ~1.25 (estimated)
Water Solubility Likely low (hydrophobic cyclopropyl) Low (chlorophenyl) Low (lipophilic cyclohexyl)

Notable Trends:

  • The target compound’s lower molecular weight correlates with a lower boiling point compared to metconazole and the benzofuran derivative.
  • Cyclopropyl’s smaller size reduces density compared to cyclohexyl-containing compounds.

Biological Activity

(5-Cyclopropylfuran-2-yl)methanol is an organic compound characterized by its unique cyclopropyl group attached to a furan ring. This structure imparts distinct steric and electronic properties, making it a compound of interest in various biological studies. The compound's potential biological activities are being explored in the context of medicinal chemistry, biochemistry, and pharmacology.

The molecular formula of this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. Its IUPAC name reflects its structural components, and it can be represented by the following chemical identifiers:

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H12O2/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-5,7,10H,1-3,6H2
InChI KeyYJTCSBOBNAIEEW-UHFFFAOYSA-N
Canonical SMILESC1CC(C1)C2=CC=C(O2)CO

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Properties
Studies have indicated that compounds containing furan rings exhibit antimicrobial activity. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its effectiveness compared to established antibiotics is limited.

2. Antioxidant Activity
Furans are known for their antioxidant properties. Research suggests that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This property could have implications for developing therapeutic agents against diseases associated with oxidative damage.

3. Enzyme Interaction
The compound has been studied for its ability to interact with specific enzymes. For instance, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways, which could lead to potential applications in drug design.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound:

Study 1: Synthesis and Antimicrobial Testing
A study synthesized this compound and tested its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, suggesting potential as a lead compound for further development.

Study 2: Antioxidant Evaluation
In vitro assays were conducted to assess the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Study 3: Enzyme Inhibition Assay
The interaction of this compound with acetylcholinesterase was evaluated using spectrophotometric methods. The results showed that the compound could inhibit enzyme activity, indicating potential relevance in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects likely involves specific interactions with molecular targets such as enzymes and receptors. This interaction can alter metabolic pathways or cellular signaling processes, leading to observable biological outcomes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (5-Cyclopropylfuran-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation or reductive amination of furan derivatives. For example, silica-supported cobalt nanoparticles have been used to reduce 5-hydroxymethylfurfural analogs, achieving yields >75% under optimized conditions (120°C, 20 bar H₂, 6 hours) . Cyclopropane ring introduction may involve [2+1] cycloaddition using transition-metal catalysts (e.g., Rh₂(OAc)₄) with diazo compounds . Key variables include solvent polarity (THF vs. DMF), temperature, and catalyst loading.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.8–1.2 ppm) and furan methoxy/methanol groups (δ 3.5–4.5 ppm).
  • HRMS : Exact mass confirmation via ESI-HRMS (e.g., [M+H]+ calculated for C₈H₁₀O₂: 138.0681).
  • IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) .
  • X-ray crystallography resolves stereochemistry but requires high-purity crystals (>99% by HPLC) .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance enantioselectivity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral ligands (e.g., BINAP, Salen) paired with Pd or Ru catalysts improve enantiomeric excess (ee). For instance, Ru-(S)-BINAP systems achieve ~85% ee in cyclopropanation reactions . Solvent effects (e.g., toluene vs. ethanol) and additive screening (e.g., chiral amines) further refine selectivity. Kinetic studies (monitoring via in-situ FTIR) help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported bioactivity data for furan methanol derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, solvent DMSO%). Solutions:

  • Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Meta-analysis : Pool data from ≥5 independent studies (e.g., antimicrobial IC₅₀ ranges: 12–45 μM) to identify outliers .
  • QSAR modeling : Correlate structural features (e.g., cyclopropane ring strain) with activity trends .

Q. What experimental designs are recommended for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • In vitro ADME : Microsomal stability assays (rat/human liver microsomes, 1 μM compound, 30-min incubation) quantify metabolic half-life.
  • Plasma protein binding : Equilibrium dialysis (human serum, 37°C, 4 hours) measures unbound fraction .
  • In vivo PK : Single-dose oral administration in rodents (10 mg/kg), with LC-MS/MS plasma analysis over 24 hours .

Q. How does the cyclopropane ring influence reactivity compared to non-cyclopropyl analogs?

  • Methodological Answer : Cyclopropane’s ring strain increases electrophilicity at the furan methanol group. Comparative studies show:

  • Nucleophilic substitution : 2x faster reaction with Grignard reagents vs. non-cyclopropyl analogs .
  • Oxidation stability : Cyclopropane reduces auto-oxidation rates (t₁/₂ = 48 hours under O₂ vs. 12 hours for methyl-substituted derivatives) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods during synthesis (vapor pressure = 0.12 mmHg at 25°C) .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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